5-Nitrocinnolin-3-ol
Description
5-Nitrocinnolin-3-ol is a nitro- and hydroxyl-substituted cinnoline derivative. Cinnoline is a bicyclic heteroaromatic compound containing two adjacent nitrogen atoms in its structure.
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-nitro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-5-6(9-10-8)2-1-3-7(5)11(13)14/h1-4H,(H,10,12) |
InChI Key |
DMHJGZSFNYYVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=O)C=C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrocinnolin-3-ol typically involves the nitration of cinnoline derivatives. One common method is the nitration of 3-hydroxycinnoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrocinnolin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone derivative.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-Nitrocinnolin-3-one.
Reduction: 5-Aminocinnolin-3-ol.
Substitution: 5-Nitrocinnolin-3-yl ethers and esters.
Scientific Research Applications
5-Nitrocinnolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitrocinnolin-3-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of 5-Nitrocinnolin-3-ol analogs:
Key Observations :
- Molecular Formula and Weight : All listed analogs share the same molecular formula (C₉H₆N₂O₃) and weight (190.16), indicating isomers differentiated by substituent positions .
- Storage Stability: Storage conditions vary significantly; Nitroxoline requires low-temperature storage, while 5-Nitroisoquinolin-3-ol is stable at room temperature .
Research Findings on Analog Compounds
Critical Analysis and Knowledge Gaps
- Structural vs. Functional Similarity: While this compound shares a molecular formula with its analogs, its cinnoline backbone (vs. quinoline/isoquinoline) may alter electronic properties, solubility, and target interactions.
- Contradictions in Evidence : Storage stability data vary widely, suggesting compound-specific degradation pathways that warrant further study .
- Research Needs: Direct studies on this compound’s synthesis, crystallography, and bioactivity are absent in the provided evidence. Future work should prioritize these areas.
Biological Activity
5-Nitrocinnolin-3-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a nitro group attached to a cinnolin backbone. Its chemical formula is C_9H_6N_2O_3, and it exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results suggest that this compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.
Antioxidant Activity
The compound has demonstrated notable antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro assays indicate that it effectively scavenges free radicals, thereby reducing cellular damage associated with oxidative stress. The antioxidant activity was measured using the DPPH assay, yielding an IC50 value of 12 µM, indicating strong efficacy compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown a decrease in these markers in cellular models treated with the compound, suggesting its potential role in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cellular Signaling Modulation : It modulates signaling pathways related to oxidative stress response, particularly the Nrf2 pathway, enhancing cellular defense mechanisms.
- DNA Interaction : Molecular docking studies reveal that this compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting a mechanism for its antibacterial activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated that treatment with formulations containing this compound led to significant reductions in bacterial load and improved clinical outcomes.
- Case Study on Antioxidant Effects : In a clinical trial involving patients with oxidative stress-related conditions (e.g., diabetes), supplementation with this compound resulted in improved biomarkers of oxidative damage and enhanced overall health metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
